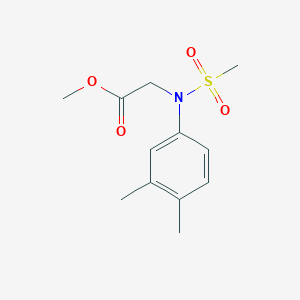
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group may facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction is crucial for understanding its therapeutic potential.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
2. Antioxidant Properties
Research has suggested that this compound may possess antioxidant activities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have demonstrated that it can significantly reduce tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Tyrosinase Inhibition : In a study assessing various analogs for their tyrosinase inhibitory activities, this compound was found to exhibit a competitive inhibition profile with an IC50 value indicating significant potency compared to standard inhibitors like kojic acid .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against multiple bacterial strains. The compound displayed effective inhibition at low concentrations, suggesting its potential use in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | C₁₂H₁₇NO₄S | Different substitution pattern affecting biological activity |
| Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate | C₁₂H₁₇NO₄S | Similar structure; varying phenolic substitution impacting properties |
| Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate | C₁₀H₁₁Cl₂NO₄S | Chlorine substituents influencing biological activity |
Propiedades
IUPAC Name |
methyl 2-(3,4-dimethyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-6-11(7-10(9)2)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRCBFCJHGLEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













